molecular formula C12H20N2 B13213002 N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine

N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B13213002
M. Wt: 192.30 g/mol
InChI Key: UQTMNMIHBCSPDE-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. This compound features a butan-2-yl group attached to the nitrogen atom of the indole ring, which is partially hydrogenated. The structure of this compound makes it an interesting subject for various chemical and biological studies due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4,5,6,7-tetrahydro-1H-indole with butan-2-yl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole nitrogen, followed by the addition of butan-2-yl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any oxidized forms back to the original compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole-4-one, while reduction may regenerate the original amine compound.

Scientific Research Applications

N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-1H-indol-4-amine: Similar structure but lacks the tetrahydro modification.

    N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole: Similar structure but without the amine group.

    N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indole-4-one: Oxidized form of the compound.

Uniqueness

N-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-indol-4-amine is unique due to its specific combination of the butan-2-yl group and the partially hydrogenated indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-butan-2-yl-4,5,6,7-tetrahydro-1H-indol-4-amine

InChI

InChI=1S/C12H20N2/c1-3-9(2)14-12-6-4-5-11-10(12)7-8-13-11/h7-9,12-14H,3-6H2,1-2H3

InChI Key

UQTMNMIHBCSPDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCC2=C1C=CN2

Origin of Product

United States

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